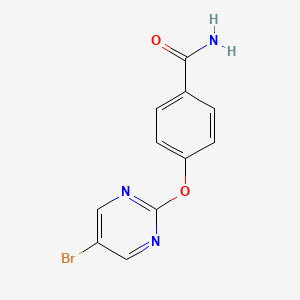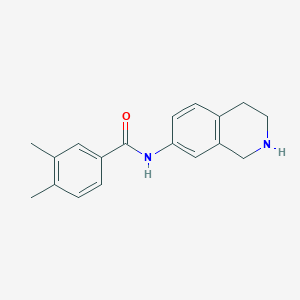
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide, also known as TTA-A2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTA-A2 is a selective and potent inhibitor of the TRPC5 ion channel, which is involved in various physiological processes such as calcium signaling, cell proliferation, and apoptosis.
作用機序
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide is a selective and potent inhibitor of the TRPC5 ion channel, which is involved in various physiological processes such as calcium signaling, cell proliferation, and apoptosis. TRPC5 is expressed in various tissues such as the brain, heart, and kidneys. TRPC5 is involved in the regulation of synaptic plasticity, neuronal excitability, and cardiac function.
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide binds to the pore-forming region of the TRPC5 ion channel and inhibits its activity. This leads to a decrease in calcium influx and downstream signaling pathways. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been shown to be selective for TRPC5 over other TRP channels such as TRPC3 and TRPC6.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been shown to improve cognitive function, reduce the incidence of arrhythmias, and inhibit cancer cell proliferation. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has also been shown to reduce blood pressure and improve blood vessel function in animal models of hypertension.
実験室実験の利点と制限
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has several advantages for lab experiments. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide is a potent and selective inhibitor of the TRPC5 ion channel, which allows for specific targeting of this channel. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been extensively studied in animal models and cell cultures, which provides a wealth of information on its mechanism of action and physiological effects.
However, there are also some limitations to using N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide in lab experiments. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide is a relatively new compound, and its long-term effects and safety profile are not well understood. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide also has limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide. One direction is to further investigate the potential applications of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide in various fields such as neuroscience, cancer research, and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of the TRPC5 ion channel.
Another future direction is to investigate the long-term effects and safety profile of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide. This will be important for the development of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide as a potential therapeutic agent. Finally, future research should investigate the potential use of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide in combination with other therapies such as chemotherapy and radiation therapy.
合成法
The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide involves the reaction of 2-aminobenzamide with 2-acetylthiophene in the presence of a palladium catalyst. The resulting compound is then reduced with sodium borohydride to obtain N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and cardiovascular disease. In neuroscience, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been shown to inhibit the TRPC5 ion channel, which is involved in the regulation of synaptic plasticity and neuronal excitability. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
In cancer research, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been shown to be effective against various types of cancer such as breast cancer, lung cancer, and prostate cancer. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
In cardiovascular disease, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been shown to reduce the incidence of arrhythmias and improve cardiac function in animal models of heart failure. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has also been shown to reduce the risk of stroke and improve blood vessel function in animal models of hypertension.
特性
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(11-4-6-18-9-11)16-13-2-1-10-3-5-15-8-12(10)7-13/h1-2,4,6-7,9,15H,3,5,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJQXLXAJBHMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)

![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)







![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)